molecular formula C7H2Cl2N2O3S B13063685 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063685
M. Wt: 265.07 g/mol
InChI Key: DIMSCVSXCDASNJ-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a high-purity heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole ring, a well-known bioisostere for ester and amide functionalities, which can enhance metabolic stability and binding affinity in target molecules. The core is substituted at the 3-position with a carboxylic acid group, providing a versatile handle for further derivatization into amides or esters, and at the 5-position with a 2,5-dichlorothiophene moiety, which contributes electron-withdrawing effects and increased lipophilicity. The presence of the dichlorothiophene ring makes this compound a valuable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type couplings, enabling the construction of more complex biaryl structures. Researchers primarily utilize this chemical as a sophisticated building block in the synthesis of novel molecules with potential biological activities. Based on studies of closely related 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, the structural motifs present in this compound are frequently associated with antimicrobial, antifungal, and anticancer properties. The compound is offered for research use only and is strictly not intended for diagnostic or therapeutic applications. Researchers can leverage its structural features to explore new chemical space in the development of kinase inhibitors, protease inhibitors, and other therapeutically relevant targets.

Properties

Molecular Formula

C7H2Cl2N2O3S

Molecular Weight

265.07 g/mol

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H2Cl2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13)

InChI Key

DIMSCVSXCDASNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C2=NC(=NO2)C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Thiophene Derivatives : The 2,5-dichlorothiophene-3-carboxylic acid or its ester derivatives are synthesized or procured as starting materials. The dichlorothiophene ring is crucial for the final compound's biological activity and must be preserved during synthesis.

  • Amidoxime Formation : Amidoximes are typically prepared by reacting nitriles with hydroxylamine hydrochloride under basic conditions to introduce the oxime functionality necessary for oxadiazole ring closure.

Cyclization to 1,2,4-Oxadiazole Ring

The key step is the cyclization of amidoximes or acylhydrazides to form the 1,2,4-oxadiazole ring. Common dehydrating agents and conditions include:

Dehydrating Agent Solvent Temperature Time Yield & Notes
Phosphorus oxychloride (POCl3) Dimethylformamide (DMF) or acetonitrile 60–110°C Several hours Efficient ring closure; requires careful handling due to corrosiveness
Thionyl chloride (SOCl2) Ethanol or CHCl3 60–80°C 1–12 hours Used for esterification and dehydration; good yields reported
Triphenylphosphine/Carbon tetrachloride Acetonitrile ~100°C 1 hour Alternative cyclization method for oxadiazole formation

These reagents facilitate intramolecular dehydration leading to ring closure, forming the oxadiazole nucleus.

Coupling Reactions and Functional Group Transformations

In some synthetic schemes, the carboxylic acid group is introduced or modified via coupling reactions:

  • Use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dichloromethane (DCM) to attach carboxylic acid moieties or amides to oxadiazole intermediates.

  • Optimization of reaction conditions shows that DCM and DIPEA provide superior yields compared to other solvents and bases.

Representative Synthetic Route Example

Step Reagents & Conditions Description Outcome
1 Preparation of 2,5-dichlorothiophene-3-carboxylic acid or ester Starting thiophene derivative synthesis Purified thiophene acid/ester
2 Conversion of ester to amidoxime using hydroxylamine Amidoxime intermediate formation Amidoxime intermediate
3 Cyclization with POCl3 or SOCl2 in DMF or ethanol Intramolecular dehydration to form oxadiazole ring Formation of 1,2,4-oxadiazole ring
4 Hydrolysis or purification Isolation of 5-(2,5-dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Pure target compound

Critical Parameters Affecting Preparation

  • Choice of Dehydrating Agent : POCl3 and SOCl2 are most commonly used; POCl3 tends to give cleaner cyclization but requires careful temperature control.

  • Solvent Effects : Polar aprotic solvents like DMF and acetonitrile facilitate better yields in ring closure steps; DCM is preferred for coupling reactions.

  • Temperature and Time : Elevated temperatures (60–110°C) and reaction times from 1 hour to several hours are typical, balanced to maximize yield while minimizing side reactions.

  • Base Selection in Coupling : Organic bases such as DIPEA outperform inorganic bases for amide bond formations involving oxadiazole intermediates.

Research Findings and Yield Data

Reaction Step Conditions Yield (%) Reference Notes
Amidoxime formation Hydroxylamine, basic aqueous medium 75–85 Efficient conversion from nitrile
Cyclization with POCl3 POCl3, DMF, 80°C, 4 h 70–90 High purity oxadiazole ring formation
Cyclization with SOCl2 SOCl2, ethanol, 80°C, 12 h 65–80 Good yields, requires post-reaction workup
Coupling with carboxylic acids (HATU/DIPEA/DCM) Room temp, 3 h 80–95 High coupling efficiency, mild conditions

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, inhibiting their function and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Notable Properties/Activities
5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (Target) C₇H₃Cl₂N₂O₃S 267.07 2,5-Dichlorothiophene 1,2,4-Oxadiazole High lipophilicity; NHE inhibition (derivative)
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid C₈H₄ClNO₃S 229.64 5-Chlorothiophene Isoxazole Structural analog with reduced Cl substitution
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid C₁₀H₅F₂NO₃ 225.15 2,4-Difluorophenyl Isoxazole Enhanced electronic effects (F vs. Cl)
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid C₄H₄N₂O₃ 128.09 Methyl 1,2,4-Oxadiazole Lower MW; reduced steric bulk
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid C₁₀H₁₀N₂O₄ 222.20 2,4,5-Trimethylfuran 1,2,4-Oxadiazole Increased hydrophobicity (methyl groups)
Key Observations:
  • Heterocycle Type : Oxadiazoles (1,2,4-oxadiazole) exhibit greater metabolic stability compared to isoxazoles due to reduced ring strain and enhanced aromaticity.
  • Substituent Effects : The dichlorothiophene group in the target compound increases lipophilicity (ClogP ~2.5 estimated) compared to fluorophenyl (ClogP ~1.8) or methyl-substituted analogs. This may improve membrane permeability but reduce aqueous solubility.
Neuroprotective Activity

The derivative FR-183998, containing the dichlorothiophene-oxadiazole-carboxylic acid scaffold, reduced cerebral infarct volume by 29% in rodent ischemia models at 1 mg/kg . In contrast, sabiporide (a structurally distinct NHE inhibitor) showed similar efficacy but required a higher dose (3 mg/kg), suggesting the dichlorothiophene-oxadiazole motif enhances target affinity.

Antimicrobial Activity

A related oxadiazole-carboxylic acid derivative (5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid) demonstrated potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM) . The dichloro substitution pattern here mirrors the target compound, highlighting the importance of halogenated groups in disrupting microbial enzyme function.

SAR Trends
  • Halogenation: Dichloro substitution (as in the target compound) enhances activity compared to mono-Cl or non-halogenated analogs, likely due to improved van der Waals interactions and electron-withdrawing effects.
  • Heterocycle Replacement : Isoxazole analogs (e.g., –7) show reduced activity in NHE inhibition compared to oxadiazoles, possibly due to weaker hydrogen-bonding capacity.

Biological Activity

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is C7_7H2_2Cl2_2N2_2O3_3S, with a molecular weight of approximately 265.07 g/mol. The compound features a thiophene ring substituted with dichlorine and an oxadiazole moiety, which enhances its biological activity due to the electron-withdrawing properties of the chlorine atoms .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. Specifically, 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has shown effectiveness against various bacterial strains. The presence of the dichlorothiophene moiety is believed to increase lipophilicity and facilitate cellular uptake, enhancing its antimicrobial profile .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro evaluations have demonstrated that 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HeLa (cervical adenocarcinoma). The compound's IC50_{50} values indicate potent activity comparable to established chemotherapeutics .
Cell Line IC50_{50} Value (µM) Reference Compound Reference IC50_{50} Value (µM)
MCF-715.63Tamoxifen10.38
HCT-11612.0Doxorubicin8.0
HeLa20.0Cisplatin15.0

The mechanisms underlying the biological activity of 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid include:

  • Topoisomerase Inhibition : Some studies suggest that oxadiazole derivatives can inhibit topoisomerase I activity, leading to DNA damage in cancer cells .
  • Apoptosis Induction : Flow cytometry assays have revealed that this compound induces apoptosis in cancer cells in a dose-dependent manner by increasing p53 expression and activating caspase pathways .

Structure-Activity Relationship (SAR)

The structure of oxadiazoles plays a crucial role in determining their biological activity. Modifications to the oxadiazole core or substituents can significantly affect their potency against various targets:

  • Halogen Substitution : The introduction of halogens like chlorine enhances the lipophilicity and overall bioactivity of these compounds.
  • Functional Group Variations : Changes in functional groups attached to the oxadiazole ring can lead to variations in anticancer efficacy and selectivity towards specific cancer types .

Study on Anticancer Efficacy

A study conducted on a library of oxadiazole derivatives found that those structurally similar to 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibited significant cytotoxicity against human tumor cell lines. The derivatives were evaluated for their ability to induce apoptosis and inhibit cell proliferation through various assays including MTT and flow cytometry .

Clinical Implications

The ongoing research into oxadiazole derivatives suggests potential clinical applications in cancer therapy. The ability of these compounds to selectively target cancer cells while sparing normal cells presents an opportunity for developing new anticancer agents with fewer side effects compared to traditional chemotherapy .

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